molecular formula C6H11NO4 B8633078 l-Alanine, N-methoxycarbonyl-, methyl ester CAS No. 70288-74-3

l-Alanine, N-methoxycarbonyl-, methyl ester

Cat. No.: B8633078
CAS No.: 70288-74-3
M. Wt: 161.16 g/mol
InChI Key: RARVELAUERPFPU-BYPYZUCNSA-N
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Description

l-Alanine, N-methoxycarbonyl-, methyl ester: is a derivative of the amino acid l-alanine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and stability.

Properties

CAS No.

70288-74-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C6H11NO4/c1-4(5(8)10-2)7-6(9)11-3/h4H,1-3H3,(H,7,9)/t4-/m0/s1

InChI Key

RARVELAUERPFPU-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OC

Canonical SMILES

CC(C(=O)OC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale esterification processes using methanol and l-alanine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: l-Alanine, N-methoxycarbonyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which l-Alanine, N-methoxycarbonyl-, methyl ester exerts its effects involves its interaction with various molecular targets. The methoxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The ester group can be hydrolyzed under acidic or basic conditions, releasing the free amino acid .

Comparison with Similar Compounds

Uniqueness:

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